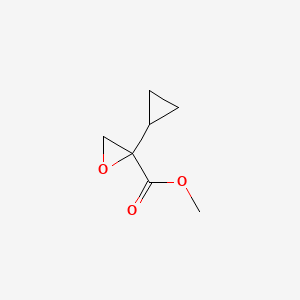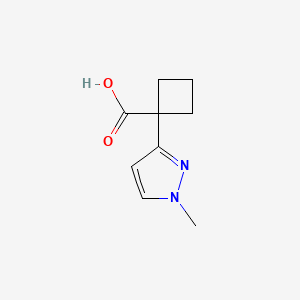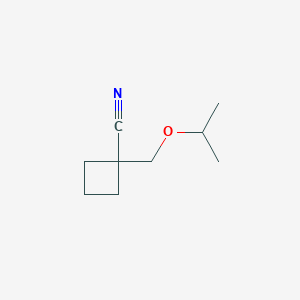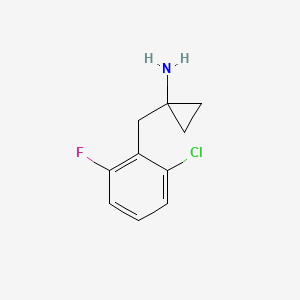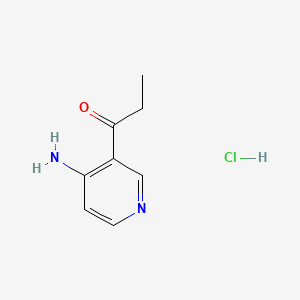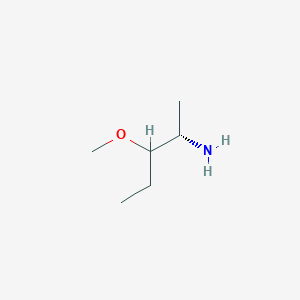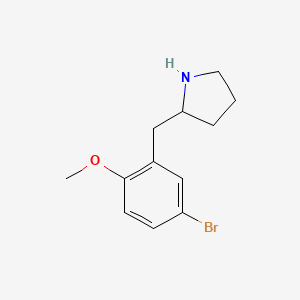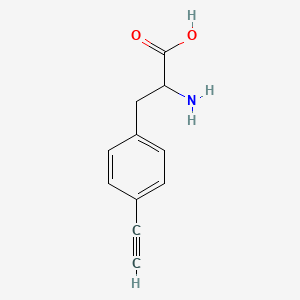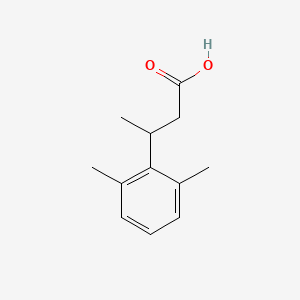
Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a versatile chemical compound used in scientific research. It offers diverse applications, ranging from the synthesis of pharmaceuticals to the analysis of complex biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl₂) for chlorination and methanol (CH₃OH) for esterification. The process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products Formed
Substitution: Formation of amides or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, affecting metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-3-pyridinecarboxylate
- Methyl 2-chloro-4,5-dimethylpyridine-3-carboxylate
- Methyl 2-chloro-6-methylpyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3 |
Clé InChI |
LBJNINMUOCAWKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1C)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


